molecular formula C6H14N2O2.ClH<br>C6H15ClN2O2 B160605 L-Lysine hydrochloride CAS No. 10098-89-2

L-Lysine hydrochloride

Cat. No.: B160605
CAS No.: 10098-89-2
M. Wt: 182.65 g/mol
InChI Key: BVHLGVCQOALMSV-JEDNCBNOSA-N
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Description

L-Lysine hydrochloride is the hydrochloride salt form of L-lysine, an essential amino acid. It is a colorless crystalline substance that is highly soluble in water. L-Lysine is crucial for protein synthesis, calcium absorption, and the production of hormones, enzymes, and antibodies . The human body cannot synthesize L-lysine, so it must be obtained through diet or supplements .

Scientific Research Applications

L-Lysine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

L-Lysine hydrochloride primarily targets proteins in the human body, as it is an essential amino acid . It plays a significant role in calcium absorption, which is crucial for bone health . Additionally, it has been found to inhibit viral replication and the cytopathogenicity of the herpes simplex virus when the ratio of L-lysine to L-arginine is high .

Mode of Action

This compound interacts with its targets through its ε-amino group, which acts as a site for hydrogen binding and a general base in catalysis . Common post-translational modifications include methylation of the ε-amino group, giving methyl-, dimethyl-, and trimethyllysine . The binding carboxyl (COO−) and flexible L-lysine chain can disrupt the periodic continuous growth of ice .

Biochemical Pathways

L-Lysine biosynthesis includes two pathways, the diaminopimelic acid (DAP) pathway and the α-aminoadipic acid (AAA) pathway . In the AAA pathway, L-lysine is synthesized from α-ketoglutarate and acetylcoenzyme A (acetyl-CoA), in which α-aminoadipic acid serves as an intermediate metabolite .

Pharmacokinetics

It is known that l-lysine may facilitate the absorption of calcium from the small intestine . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It plays a major role in calcium absorption, helping build muscle protein, and aids in recovering from surgery or traumas . It also helps the body produce hormones, enzymes, and antibodies . Supplemental L-Lysine has putative anti-herpes simplex virus activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the FEEDAP Panel identified risks of nutritional imbalances and hygienic concerns for amino acids when administered simultaneously in feed and in water for drinking . More research is needed to fully understand how environmental factors influence the action of this compound.

Future Directions

L-Lysine has potential benefits for immune health, mood support, collagen production, blood pressure support, and promoting strong bones . There is ongoing research into the potential applications of L-Lysine in areas such as the development of novel liquid-based organelles and therapeutics .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Lysine hydrochloride can be synthesized through various methods, including chemical synthesis and microbial fermentation. The chemical synthesis involves the reaction of L-lysine with hydrochloric acid, resulting in the formation of this compound .

Industrial Production Methods: Industrial production primarily relies on microbial fermentation. Two main fermentation methods are used: indirect and direct fermentation. Indirect fermentation employs two different microorganisms, while direct fermentation uses a single microorganism, such as Corynebacterium glutamicum, to convert substrates like carbohydrates directly into L-lysine .

Chemical Reactions Analysis

L-Lysine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction and aldehydes for substitution reactions. Major products formed include aminoadipic acid, cadaverine, and secondary amines .

Properties

IUPAC Name

(2S)-2,6-diaminohexanoic acid;hydrochloride
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHLGVCQOALMSV-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26124-78-7, 28826-16-6, 56-87-1 (Parent)
Record name L-Lysine, hydrochloride (1:1), homopolymer
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Record name Poly(L-lysine) hydrochloride
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Record name Lysine hydrochloride [USAN:USP:JAN]
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DSSTOX Substance ID

DTXSID9029198
Record name L-(+)-Lysine monohydrochloride
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Molecular Weight

182.65 g/mol
Source PubChem
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Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]
Record name Lysine monohydrochloride
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CAS No.

10098-89-2, 657-27-2, 657-26-1
Record name L-Lysine, hydrochloride
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Record name L-Lysine monohydrochloride
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Record name L-Lysine, dihydrochloride
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Record name Lysine hydrochloride [USAN:USP:JAN]
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Record name L-Lysine, hydrochloride (1:?)
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Record name lysine hydrochloride
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Record name Lysine hydrochloride
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Record name LYSINE HYDROCHLORIDE
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Record name L-Lysine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: The molecular formula of L-Lysine hydrochloride is C6H15ClN2O2 and its molecular weight is 182.65 g/mol.

A: [, ] Studies have demonstrated the efficacy of this compound as a supplemental lysine source in animal feed, particularly for broiler chickens. Its supplementation leads to improvements in live weight, food conversion, breast meat yield, and nutrient metabolizability.

A: [] Research suggests that adding this compound to rice can help eliminate rancid odor that develops during storage at high temperatures. This is attributed to the reaction of the ε-amino residue in L-lysine with volatile carbonyl compounds, effectively reducing rancidity.

A: [] Studies have investigated the solubility of this compound in various solvents, revealing that it exhibits varying solubility. The solubility order from highest to lowest is: water > dimethyl sulfoxide > glycol > methanol > ethanol.

A: [, ] High-performance liquid chromatography (HPLC) is a widely employed technique for the simultaneous estimation of this compound and other active ingredients in pharmaceutical dosage forms. This method offers high resolution and sensitivity for accurate quantification. Researchers have developed and validated new HPLC methods specifically for this purpose, ensuring accuracy, precision, and specificity.

A: [] A thirteen-week oral toxicity study in rats determined the NOAEL of this compound to be 5.0% in the diet for both male and female rats. This translates to approximately 3.36 ± 0.12 g/kg/day for males and 3.99 ± 0.28 g/kg/day for females. The study found no treatment-related changes in various parameters, including clinical signs, body weight, organ weights, and histopathology.

A: [] Yes, administration of this compound can lead to a decrease in serum chloride concentration and an increase in urine chloride excretion. This is considered a compensatory response to the ingested hydrochloride and not a direct effect of lysine itself.

A: [] A study involving eight patients with type 2 diabetes examined the effects of oral L-lysine supplementation (1 g/day) for two months. Results showed a significant increase (31%) in insulin receptor tyrosine kinase activity in monocytes, along with a 27% decrease in blood sugar levels. These findings suggest a potential beneficial effect of lysine in managing type 2 diabetes.

A: [] Research indicates that L-lysine sulfate, containing lysine within bacterial cell mass, may be a superior source compared to this compound. Broiler chickens exhibited better live weight, food conversion ratio, meat protein content, and nutrient metabolizability when supplemented with L-lysine sulfate. This enhanced efficacy is attributed to the presence of retained bacterial cell mass in L-lysine sulfate.

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